N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
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Description
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H17N3O6S and its molecular weight is 415.42. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition
Research has been conducted on sulfonamides with benzodioxane and acetamide moieties, focusing on their potential as enzyme inhibitors. These studies have evaluated their inhibitory activities against enzymes such as α-glucosidase and acetylcholinesterase (AChE), with some compounds exhibiting substantial inhibitory activity. Such findings suggest that related compounds, including the specific molecule , could be explored for their enzyme inhibitory properties, potentially contributing to the development of treatments for diseases associated with enzyme dysregulation (Abbasi et al., 2019).
Antimicrobial Activity
Another area of interest is the antimicrobial potential of compounds bearing the benzodioxane moiety. Studies have synthesized and evaluated various N-substituted sulfonamides for their antibacterial activity. These compounds have shown potent therapeutic potential against both Gram-negative and Gram-positive bacterial strains, suggesting the possibility of developing new antimicrobial agents from such chemical structures (Abbasi et al., 2016).
Pharmaceutical Development
Further research into 1,3,4-oxadiazole and related derivatives has highlighted their pharmacological potential, including antioxidant, analgesic, and anti-inflammatory actions. Computational and pharmacological evaluations of these compounds have shown promising results in toxicity assessment, tumor inhibition, and enzyme inhibition assays. Such studies underscore the versatility of these compounds in drug development, pointing to the broader applicability of the specific molecule of interest in creating novel pharmaceutical agents (Faheem, 2018).
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c1-29(24,25)14-5-2-12(3-6-14)10-17(23)20-19-22-21-18(28-19)13-4-7-15-16(11-13)27-9-8-26-15/h2-7,11H,8-10H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPXAUMUNPBALS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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